N-叔丁氧羰基-(R)-2-氨基-3-甲氧基-1-丙醇

描述

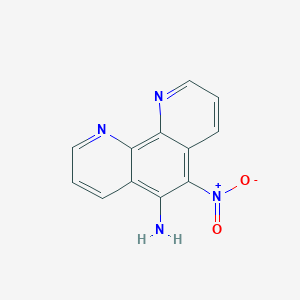

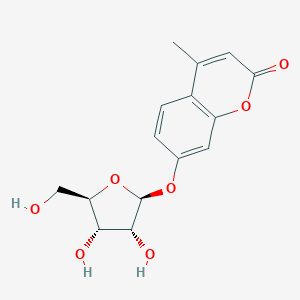

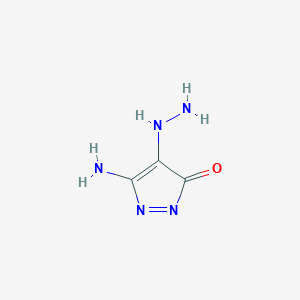

N-Boc-(R)-2-Amino-3-methoxy-1-propanol is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

The exact mass of the compound N-Boc-(R)-2-Amino-3-methoxy-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Boc-(R)-2-Amino-3-methoxy-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-(R)-2-Amino-3-methoxy-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

N-叔丁氧羰基脱保护

N-叔丁氧羰基 (Boc) 基团是合成有机化学中多步反应以及肽合成中最广泛使用的胺保护基团之一 . 传统的去除 Boc 基团的方法在高酸性、使用昂贵的试剂、过量的催化剂和有害溶剂以及高温方面存在缺点 . 因此,必须逐步加强努力,使 Boc 脱除变得实用、干净,并最大限度地减少任何潜在的影响 .

可持续的N-叔丁氧羰基脱保护方法

已经描述了一种高效且可持续的 N-叔丁氧羰基脱保护方法,该方法利用氯化胆碱/对甲苯磺酸深共熔溶剂 (DES) 作为反应介质和催化剂 . 所采用的条件允许以优异的产率对各种 N-叔丁氧羰基衍生物进行脱保护 .

胺的连续N-叔丁氧羰基脱保护

N-叔丁氧羰基脱保护 (deBoc) 是医药研究和开发以及医药制造中的常见反应 . 使用催化剂可以降低所需的反应温度,非均相催化剂允许在低沸点溶剂中使用连续流动反应器进行反应 .

固体布朗斯台德酸催化剂的使用

简单的固体布朗斯台德酸催化剂已被用于实现胺的连续 N-叔丁氧羰基脱保护,无需额外的后处理步骤 . 使用 THF 作为溶剂,H-BEA 沸石可以以高产率提供各种芳香族和脂肪族胺,通常在 140 °C 下的停留时间不到一分钟 .

胺的 BOC 保护

报道了一种绿色环保的方法,可以在温和的反应条件下,在无催化剂和无溶剂的介质中,对各种脂肪族和芳香族胺、氨基酸和氨基醇进行几乎定量的 BOC 保护

作用机制

Target of Action

N-Boc-®-2-Amino-3-methoxy-1-propanol, also known as Carbamic acid, [(1R)-2-hydroxy-1-(methoxymethyl)ethyl]-, 1,1-dimethylethyl, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups in biomolecules, preventing them from reacting with other substances during the synthesis process . This is achieved through a process known as N-Boc protection, where the compound forms a stable complex with the amine group . This complex can be easily removed under a variety of conditions, allowing the amine group to participate in subsequent reactions .

Biochemical Pathways

The N-Boc protection and deprotection processes are key steps in many biochemical pathways, particularly in peptide synthesis . The protection of amino groups in amino acids as N-Boc derivatives is an important strategy in peptide synthesis, as they can be easily converted into the free amines .

Pharmacokinetics

The pharmacokinetics of N-Boc-®-2-Amino-3-methoxy-1-propanol are largely determined by the conditions under which the N-Boc protection and deprotection processes occur . These processes can be carried out under a variety of conditions, affecting the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

Result of Action

The primary result of the action of N-Boc-®-2-Amino-3-methoxy-1-propanol is the protection of amine groups, allowing for more controlled and selective chemical reactions . This can lead to the synthesis of a wide variety of compounds, including peptides and other biomolecules .

Action Environment

The action of N-Boc-®-2-Amino-3-methoxy-1-propanol can be influenced by various environmental factors. For example, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection and deprotection processes . Additionally, the reaction medium can also play a role, with some studies suggesting that certain solvents can enhance the efficiency of these processes .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-methoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJWKLWQJMPMM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183793-49-9 | |

| Record name | N-Boc-(R)-2-amino-3-methoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]pyridine-3-carboxylic Acid](/img/structure/B68130.png)

![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)